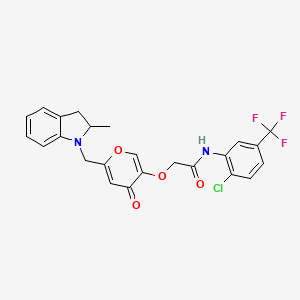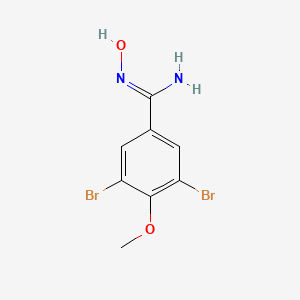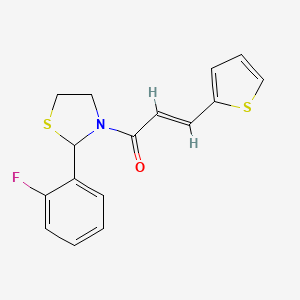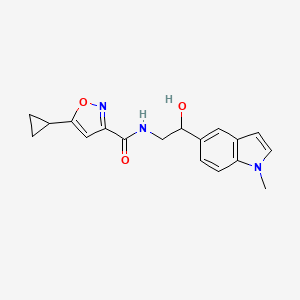
1-(1H-indol-3-yl)-2-methylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(1H-indol-3-yl)-2-methylprop-2-en-1-one" is a derivative of the indole family, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. Indole derivatives have been extensively studied for their potential therapeutic applications, including their role as inhibitors of enzymes and receptors involved in disease processes.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and requiring careful optimization of conditions. For instance, the synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha (cPLA(2)alpha) involved a systematic variation of the substituents to achieve high activity against the target enzyme, resulting in a potent inhibitor with an IC50 value of 4.3 nM . Another example is the six-step synthetic route reported for the creation of a key impurity of the anti-HIV/AIDS drug efavirenz, which highlights the challenges and intricacies of synthesizing specific indole derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. Single-crystal X-ray diffraction studies have been used to determine the solid-state structures of several substituted 3-methylidene-1H-indol-2(3H)-one derivatives, revealing the importance of intermolecular hydrogen bonding in the stabilization of these compounds . The molecular structure can significantly influence the binding affinity and specificity of indole derivatives towards their biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substitution pattern on the indole core. For example, the presence or absence of an N-H bond can affect the ability of the molecule to participate in intermolecular hydrogen bonding, which is a key factor in the solid-state assembly of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the practical application of these compounds in a biological context. For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel phthalide derivative were calculated using quantum chemical computation, providing insights into the reactivity and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study by Rehman, Saini, and Kumar (2022) focused on synthesizing derivatives of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one for anti-inflammatory applications. These compounds were evaluated in an animal model for their potential in treating inflammation (Rehman, Saini, & Kumar, 2022).
Antioxidant Properties
- Gopi and Dhanaraju (2020) synthesized novel derivatives of 1H-indole carbaldehyde oxime, evaluating their antioxidant activities. The study indicated significant antioxidant potential in these compounds (Gopi & Dhanaraju, 2020).
Anti-inflammatory and Antimicrobial Activities
- Qu et al. (2006) explored the anti-inflammatory, antibacterial, and antitumor activities of transition metal(II) complexes with a derivative of this compound. This study highlights the compound's potential in various biological activities (Qu, Sun, Wang, & Qu, 2006).
Chemotherapeutic Applications
- Robinson et al. (2012) investigated indole-based chalcones, including derivatives of this compound, as inducers of methuosis, a novel form of nonapoptotic cell death. This research is significant for its potential application in cancer therapy (Robinson, Overmeyer, Young, Erhardt, & Maltese, 2012).
Material Science and Colorant Application
- The versatility of indole derivatives in material science is evident in a study by Ishani, Isita, and Vijayakumar (2021), which explored the applications of a naturally derived blue colorant pigment related to indoles in various industries, including textiles and cosmetics (Ishani, Isita, & Vijayakumar, 2021).
Corrosion Inhibition
- Verma et al. (2016) studied the application of 3-amino alkylated indoles in corrosion inhibition for mild steel in acidic environments. This research demonstrates the compound's potential in industrial applications (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXNAAGIMZSAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)
![6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B3017395.png)
![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3017396.png)
![5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole](/img/structure/B3017397.png)

![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)
![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)


![2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3017406.png)



